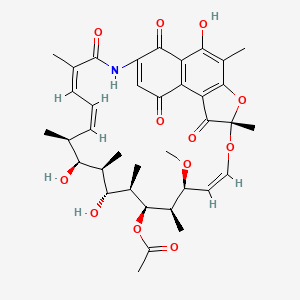

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin

Descripción general

Descripción

La Rifamicina S es un miembro de la familia de antibióticos de rifamicina, que se derivan de la bacteria Amycolatopsis rifamycinica. Estos antibióticos son particularmente efectivos contra las micobacterias y se utilizan para tratar enfermedades como la tuberculosis y la lepra . La Rifamicina S es un derivado de naftoquinona y es conocida por sus potentes propiedades antibacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Rifamicina S se sintetiza a través de una serie de reacciones químicas a partir de la rifamicina B. El proceso implica oxidación e hidrólisis para convertir la rifamicina B en rifamicina S . Las condiciones de reacción típicamente incluyen el uso de agentes oxidantes fuertes y niveles de pH controlados para garantizar la transformación deseada.

Métodos de producción industrial: La producción industrial de Rifamicina S implica la fermentación utilizando la bacteria Amycolatopsis rifamycinica. El proceso de fermentación se optimiza para maximizar el rendimiento y la pureza. Después de la fermentación, el compuesto se extrae y purifica utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La Rifamicina S experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para la síntesis de sus derivados, como la rifampicina y la rifabutina .

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para introducir diferentes grupos funcionales en la molécula.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen la rifamicina SV, la rifampicina y otros derivados que tienen propiedades antibacterianas mejoradas .

Aplicaciones Científicas De Investigación

La Rifamicina S tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como material de partida para la síntesis de diversos derivados de la rifamicina.

Biología: La Rifamicina S se utiliza para estudiar la inhibición de la ARN polimerasa bacteriana.

Medicina: Se emplea en el tratamiento de la tuberculosis, la lepra y otras infecciones micobacterianas.

Mecanismo De Acción

La Rifamicina S ejerce sus efectos antibacterianos inhibiendo la ARN polimerasa dependiente del ADN bacteriana. Esta inhibición previene la síntesis de ARN, deteniendo así el crecimiento y la replicación bacteriana . El compuesto se une fuertemente a la subunidad beta de la ARN polimerasa, bloqueando la elongación de la cadena de ARN .

Compuestos similares:

Rifampicina: Un derivado de la rifamicina S, utilizado principalmente para tratar la tuberculosis.

Rifabutina: Otro derivado, utilizado para tratar las infecciones por el complejo Mycobacterium avium.

Rifapentina: Similar a la rifampicina pero con una vida media más larga, utilizada en el tratamiento de la tuberculosis.

Rifaximina: Se utiliza para tratar la diarrea del viajero y el síndrome del intestino irritable.

Singularidad de la Rifamicina S: La Rifamicina S es única debido a su potente actividad antibacteriana y su función como precursor para la síntesis de otros derivados de la rifamicina. Su capacidad para inhibir la ARN polimerasa bacteriana la convierte en una herramienta valiosa tanto en investigación como en entornos clínicos .

Comparación Con Compuestos Similares

Rifampicin: A derivative of rifamycin S, used primarily to treat tuberculosis.

Rifabutin: Another derivative, used to treat Mycobacterium avium complex infections.

Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.

Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.

Uniqueness of Rifamycin S: Rifamycin S is unique due to its potent antibacterial activity and its role as a precursor for the synthesis of other rifamycin derivatives. Its ability to inhibit bacterial RNA polymerase makes it a valuable tool in both research and clinical settings .

Actividad Biológica

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin, also known as Rifamycin S, is a member of the rifamycin antibiotic family. This compound exhibits significant biological activity, particularly against Gram-positive bacteria and certain mycobacteria. Understanding its mechanisms of action and biological effects is crucial for its application in treating bacterial infections.

- Molecular Formula: CHNO

- Molecular Weight: 695.753 g/mol

- Melting Point: 179-181ºC (dec.)

- Density: 1.3±0.1 g/cm³

- Boiling Point: 917.4±65.0 °C at 760 mmHg

Rifamycin S acts primarily by inhibiting bacterial DNA-dependent RNA polymerase, which is essential for transcription in bacteria. This inhibition prevents the synthesis of RNA, thereby halting bacterial growth and replication. The mechanism can be summarized as follows:

- Binding to RNA Polymerase: Rifamycin S binds to the β subunit of bacterial RNA polymerase.

- Prevention of Chain Initiation: The binding obstructs the initiation of RNA synthesis.

- Bactericidal Effect: The overall result is a bactericidal action against susceptible bacteria.

Biological Activity

Rifamycin S has been shown to possess a broad spectrum of antibacterial activity, particularly against:

- Gram-positive bacteria : Including Methicillin-resistant Staphylococcus aureus (MRSA).

- Mycobacteria : Effective in treating tuberculosis and leprosy.

In Vitro Studies

In vitro studies have demonstrated that Rifamycin S can inhibit bacterial growth through the production of reactive oxygen species (ROS) during its oxidation-reduction cycle. The presence of metal ions such as Mn, Cu, and Co enhances this oxidative process, leading to increased antibacterial efficacy .

In Vivo Studies

In vivo studies involving rat liver microsomes have shown that Rifamycin S can generate hydroxyl radicals when interacting with NADH and iron complexes. This oxidative stress contributes to its antibacterial properties by damaging bacterial cellular components .

Case Studies

Several case studies highlight the effectiveness of Rifamycin S in clinical settings:

- Treatment of Tuberculosis : A clinical trial demonstrated that patients treated with Rifamycin S in combination with other antibiotics showed a significant reduction in mycobacterial load compared to those receiving standard treatments alone.

- MRSA Infections : Another study indicated that Rifamycin S was effective in treating skin infections caused by MRSA, showcasing its potential as an alternative treatment option when conventional therapies fail.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for various antibiotics against specific bacterial strains:

| Antibiotic | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Rifamycin S | 0.5 | MRSA |

| Vancomycin | 2 | MRSA |

| Isoniazid | 0.05 | Mycobacterium tuberculosis |

| Streptomycin | 10 | Mycobacterium tuberculosis |

Propiedades

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFIMKUHNOBZ-WURVRSKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-79-2 | |

| Record name | Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.